molecular formula C9H7BrO4 B063736 3-Bromo-5-(methoxycarbonyl)benzoic acid CAS No. 161796-10-7

3-Bromo-5-(methoxycarbonyl)benzoic acid

Cat. No. B063736
Key on ui cas rn: 161796-10-7
M. Wt: 259.05 g/mol
InChI Key: QIXJVAGZPJKDGY-UHFFFAOYSA-N
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Patent
US07585885B2

Procedure details

Add a solution of NaOH pellets (3.66 g, 91.5 mmol) in methanol (200 mL) to dimethyl-5-bromoisophthalate (25 g) and stir the resulting solution overnight at room temperature. Add water (300 mL) and extract with dichloromethane (3×200 mL). Acidify the aqueous with 5 N HCl (20 mL), filter the precipitate and dry to give a mixture of the title compound and 5-bromo-isophthalic acid in about a 6:4 ratio by LCMS (18.2 g crude).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5](=[O:17])[C:6]1[CH:15]=[C:14]([Br:16])[CH:13]=[C:8]([C:9]([O:11]C)=[O:10])[CH:7]=1.BrC1C=C(C(O)=O)C=C(C=1)C(O)=O>CO>[CH3:3][O:4][C:5](=[O:17])[C:6]1[CH:15]=[C:14]([Br:16])[CH:13]=[C:8]([C:9]([OH:11])=[O:10])[CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=C(C(=O)O)C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 g
Type
reactant
Smiles
COC(C1=CC(C(=O)OC)=CC(=C1)Br)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir the resulting solution overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Add water (300 mL) and extract with dichloromethane (3×200 mL)
FILTRATION
Type
FILTRATION
Details
filter the precipitate
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C1=CC(C(=O)O)=CC(=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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